molecular formula C15H20BrNO B13320975 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide

Katalognummer: B13320975
Molekulargewicht: 310.23 g/mol
InChI-Schlüssel: LITXXQLKLOLTAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C15H19NO, and it is known for its stability and reactivity in different chemical environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide typically involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with benzyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be used in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide involves its interaction with specific molecular targets. It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide stands out due to its stability and versatility in various chemical reactions.

Eigenschaften

Molekularformel

C15H20BrNO

Molekulargewicht

310.23 g/mol

IUPAC-Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrobromide

InChI

InChI=1S/C15H19NO.BrH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H

InChI-Schlüssel

LITXXQLKLOLTAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.